2-Bromo-3-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoropropiophenone is an organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.06 g/mol . It is a derivative of propiophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluoropropiophenone can be synthesized from 3-fluoropropiophenone through a bromination reaction. The typical procedure involves the reaction of 3-fluoropropiophenone with bromine in the presence of a suitable solvent like acetic acid or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoropropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted derivatives like 2-methoxy-3-fluoropropiophenone.
Reduction: Formation of 2-bromo-3-fluoropropanol.
Oxidation: Formation of 2-bromo-3-fluorobenzoic acid.
Scientific Research Applications
2-Bromo-3-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring enhance its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure .
Comparison with Similar Compounds
- 2-Bromo-4-fluoropropiophenone
- 2-Bromo-3-chloropropiophenone
- 2-Bromo-3-methylpropiophenone
Comparison: 2-Bromo-3-fluoropropiophenone is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with molecular targets, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H8BrFO |
---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
2-bromo-3-fluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8BrFO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
HAROKKDPKJAWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.